molecular formula C13H10O4 B14558747 4-Acetyl-5-phenylfuran-2-carboxylic acid CAS No. 61667-83-2

4-Acetyl-5-phenylfuran-2-carboxylic acid

Cat. No.: B14558747
CAS No.: 61667-83-2
M. Wt: 230.22 g/mol
InChI Key: XQWINACQPGRKDY-UHFFFAOYSA-N
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Description

4-Acetyl-5-phenylfuran-2-carboxylic acid is a furan-based carboxylic acid derivative featuring an acetyl group at the 4-position and a phenyl substituent at the 5-position of the furan ring. These substituents likely enhance lipophilicity and modulate reactivity, making it relevant for pharmaceutical or materials science applications .

Properties

CAS No.

61667-83-2

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

4-acetyl-5-phenylfuran-2-carboxylic acid

InChI

InChI=1S/C13H10O4/c1-8(14)10-7-11(13(15)16)17-12(10)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16)

InChI Key

XQWINACQPGRKDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(OC(=C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-phenylfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the hydrolysis of nitriles and carboxylation of organometallic intermediates . This two-step process begins with an organic halogen compound, which is then transformed into a carboxylic acid through hydrolysis or carboxylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-phenylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Acetyl-5-phenylfuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-phenylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Furan Ring Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
4-Acetyl-5-phenylfuran-2-carboxylic acid 4-Acetyl, 5-Phenyl, 2-Carboxylic C₁₃H₁₀O₄ 230.22 (calculated) Acetyl, Phenyl, Carboxylic Acid Not available
4-Formylfuran-2-carboxylic acid 4-Formyl, 2-Carboxylic C₆H₄O₄ 140.09 Formyl, Carboxylic Acid 1784641-78-6
5-Formylfuran-3-carboxylic acid 5-Formyl, 3-Carboxylic C₆H₄O₄ 140.09 Formyl, Carboxylic Acid 603999-19-5
2-(2-Carboxyethyl)-4-methyl-5-pentyl-3-furoic acid 4-Methyl, 5-Pentyl, 3-Carboxylic C₁₄H₂₀O₅ 268.31 Carboxyethyl, Methyl, Pentyl 73248-95-0
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid 5-(4-Fluorophenoxy)methyl, 2-Carboxylic C₁₂H₉FO₄ 236.05 Fluorophenoxy, Carboxylic Acid 1026678-38-5

Key Observations :

  • Substituent Effects : The acetyl group in the target compound is less reactive than the formyl group in 4-formylfuran-2-carboxylic acid but may confer greater stability . The phenyl group enhances steric bulk and lipophilicity compared to alkyl chains (e.g., pentyl in 2-(2-Carboxyethyl)-4-methyl-5-pentyl-3-furoic acid) .

Physicochemical and Toxicological Profiles

Solubility and Reactivity:
  • 4-Formylfuran-2-carboxylic acid and 5-formylfuran-3-carboxylic acid exhibit similar molecular weights (140.09 g/mol) but differ in substituent positions, which may affect solubility and crystallization behavior. Both are classified as acute toxicity Category 4 (oral, dermal, inhalation) under EU-GHS .
  • 2-(2-Carboxyethyl)-4-methyl-5-pentyl-3-furoic acid has a higher molecular weight (268.31 g/mol) due to its pentyl chain, likely increasing lipophilicity and reducing water solubility compared to the target compound .
Toxicity Data Gaps:
  • Limited ecotoxicological data are available for all compounds. For example, 4-formylfuran-2-carboxylic acid lacks persistence, bioaccumulation, and mobility studies .

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